molecular formula C14H10N2O3 B2568330 2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione CAS No. 1024040-63-8

2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione

Cat. No.: B2568330
CAS No.: 1024040-63-8
M. Wt: 254.245
InChI Key: ZIFDJKWLGGDWCD-UHFFFAOYSA-N
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Description

2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione is a recognized and potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with pivotal roles in cellular signaling, metabolism, and neuronal function. Its primary research value lies in its ability to modulate the Wnt/β-catenin signaling pathway; by inhibiting GSK-3β, it prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus where it activates target genes involved in cell survival and proliferation. This mechanism is particularly exploited in neuroscience, where this compound is used to model and investigate pathways relevant to neuroprotection and the treatment of neurodegenerative diseases . Furthermore, its structural class, based on an indane-1,3-dione scaffold, is known for yielding high-affinity kinase inhibitors. Beyond neurological applications, GSK-3β is a target of interest in oncology research for its context-dependent roles in tumorigenesis , and in research into inflammatory conditions , making this inhibitor a versatile chemical tool for dissecting complex disease mechanisms across multiple fields.

Properties

IUPAC Name

3-hydroxy-2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-8-6-12(16-19-8)15-7-11-13(17)9-4-2-3-5-10(9)14(11)18/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTYLDFLVHXZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione typically involves the reaction of 5-methylisoxazol-3-amine with indane-1,3-dione under specific conditions. One common method includes the use of a condensation reaction where the amino group of 5-methylisoxazol-3-amine reacts with the carbonyl group of indane-1,3-dione, forming the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for the development of more complex molecules. Its structure allows for various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Capable of undergoing reduction reactions.
  • Substitution: Participates in substitution reactions where functional groups are replaced by other groups.

Biology

Research has indicated that 2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione exhibits potential biological activities , including:

  • Antimicrobial Properties: Investigated for its ability to inhibit the growth of bacteria and fungi.
  • Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines .

Medicine

The compound is being explored for its therapeutic potential in treating diseases. Its unique structure allows it to interact with specific molecular targets, modulating their activity and leading to various biological effects. Further detailed studies are required to fully elucidate these mechanisms .

Case Studies

Several research studies have highlighted the efficacy of this compound:

  • Anticancer Studies: A study demonstrated that derivatives of indane compounds showed significant inhibition against cancer cell lines such as HCT-116 and MDA-MB-231, indicating the potential for developing new anticancer agents based on this scaffold .
  • Biological Activity Evaluation: Experimental evaluations revealed that compounds similar to this compound could induce apoptosis in cancer cells through p53-independent pathways, showcasing their potential as anticancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the physicochemical properties, synthetic pathways, and bioactivity of 2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione with structurally related isoindoline-1,3-dione derivatives from the evidence.

Table 1: Comparative Analysis of Isoindoline-1,3-dione Derivatives

Compound Name/Structure Substituent(s) Melting Point (°C) Yield (%) Key Functional Groups Notable Bioactivity
Target Compound 5-Methylisoxazol-3-yl aminomethylene Data Unavailable N/A 2C=O, NH, isoxazole Hypothesized antimicrobial activity
Compound 16 4-(2-Methyl-2H-imidazol-2-yl)phenyl 215–217 95 2C=O, imidazole Not reported
Compound 17a 4-[1-(Phenyl-hydrazono)-ethyl]phenyl 185–187 49 2C=O, NH, hydrazone Not reported
Compound 13c 4-(3-Methyl-5-thioxo-triazolidinyl)phenyl >300 42 2C=O, C=S, NH Antimicrobial potential
Compound 15 Benzohydrazide-substituted phenyl 247–249 48 2C=O, NH, benzoylhydrazone Not reported

Key Observations:

Structural and Functional Group Variations :

  • The target compound’s 5-methylisoxazole group distinguishes it from derivatives with imidazole (Compound 16), triazolidine (Compound 13c), or hydrazone (Compound 17a) substituents. The isoxazole ring may confer unique electronic effects (e.g., resonance stabilization) compared to bulkier aryl groups .
  • Sulfur-containing derivatives (e.g., Compound 13c, C=S) exhibit higher melting points (>300°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding or π-stacking) .

Synthetic Efficiency :

  • Yields vary significantly: Compound 16 achieves 95% yield via ethylenediamine-mediated cyclization, whereas thiosemicarbazide-derived Compound 14 yields only 33%, reflecting challenges in sulfur incorporation .
  • The target compound’s synthesis would likely require coupling of 5-methylisoxazol-3-amine with an isoindoline-1,3-dione precursor, analogous to hydrazone formation in Compound 17a .

Hydrazone derivatives (e.g., Compound 17a) may exhibit redox activity, whereas the target compound’s isoxazole could improve metabolic stability .

Research Findings and Trends

  • Electronic Effects : Isoindoline-1,3-dione derivatives with electron-withdrawing groups (e.g., C=O, C=S) show enhanced stability and bioactivity. The target compound’s isoxazole ring (electron-deficient) may similarly modulate reactivity .
  • Biological Performance : Thioxo-triazolidine derivatives (Compound 13c) demonstrate promising antimicrobial activity, suggesting that substituents with heteroatoms (N, S) are critical for interaction with microbial enzymes .
  • Synthetic Challenges : Low yields in sulfur-containing derivatives (e.g., Compound 14) highlight the need for optimized reaction conditions when incorporating heterocycles like isoxazole .

Biological Activity

2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. The compound features a unique chemical structure that integrates an indane-1,3-dione core with a 5-methylisoxazole moiety, which is believed to contribute to its diverse biological effects.

  • Molecular Formula : C₁₄H₁₀N₂O₃
  • Molecular Weight : 254.24 g/mol
  • CAS Number : 1024040-63-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that the compound can bind to various enzymes and receptors, modulating their activity and leading to significant biological outcomes. However, detailed mechanistic studies are still needed to fully elucidate these pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. According to the National Cancer Institute (NCI), the compound exhibited notable antimitotic activity against various human tumor cell lines. The mean growth inhibition (GI50) and total growth inhibition (TGI) values were reported as follows:

Cell Line GI50 (μM) TGI (μM)
Human Tumor Cells15.7250.68

These results indicate a strong potential for this compound as a lead candidate in anticancer drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating superior efficacy:

Bacterial Strain MIC (μM) MBC (μM)
Staphylococcus aureus2550
Escherichia coli3060
Pseudomonas aeruginosa4080

These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Anticancer Activity :
    A study conducted by the NCI assessed the compound's efficacy across a panel of approximately sixty cancer cell lines. The results indicated that the compound significantly inhibited cell growth in various types of cancer cells, suggesting its potential as an anticancer therapeutic agent .
  • Antimicrobial Evaluation :
    Research evaluating the antimicrobial properties found that the compound exhibited potent activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). This positions it as a potential candidate for addressing antibiotic resistance in clinical settings .

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